![molecular formula C14H17N3O B4738686 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide](/img/structure/B4738686.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide, also known as DPP, is a synthetic compound that belongs to the class of pyrazole derivatives. DPP has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide is its versatility as a research tool. It can be easily synthesized in the laboratory and has a wide range of potential applications in medicinal chemistry. However, one of the main limitations of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide. One area of interest is the development of new synthetic methods for the production of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide, particularly in the context of its potential use as a therapeutic agent.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-10-12(2)17(16-11)9-8-14(18)15-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAFGIZEYSOEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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